2-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine basic properties
2-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine basic properties
An In-Depth Technical Guide to the Basic Properties of 2-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine
Executive Summary
This technical guide provides a comprehensive analysis of the core basic properties of 2-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine, a heterocyclic compound of significant interest in medicinal chemistry. As a derivative of 7-azaindole, its basicity is a critical determinant of its physicochemical properties, pharmacokinetic profile, and pharmacodynamic interactions. This document elucidates the primary site of protonation, provides a reasoned estimation of its acid dissociation constant (pKa), and outlines detailed experimental protocols for its empirical determination. The guide further explores the profound implications of these properties on solubility, membrane permeability, and target engagement, particularly its role as a hydrogen bond acceptor in kinase inhibitors. The insights presented herein are intended to equip researchers and drug development professionals with the foundational knowledge required to effectively utilize this scaffold in therapeutic design and optimization.
Introduction: The Significance of the 7-Azaindole Scaffold
The 1H-pyrrolo[2,3-b]pyridine ring system, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in modern drug discovery. It serves as a crucial bioisostere for both indole and purine systems, offering unique advantages in modulating drug properties.[1] The strategic substitution of a carbon atom in the indole ring with a nitrogen atom introduces a key hydrogen bond accepting feature, which is instrumental in the design of potent enzyme inhibitors, particularly for protein kinases.[1][2][3]
The 7-azaindole core famously acts as a "hinge-binder," forming two critical hydrogen bonds with the kinase hinge region: the pyrrole N-H acts as a hydrogen bond donor, while the pyridine nitrogen (N-7) serves as an acceptor.[2][3] This bidentate interaction provides high affinity and selectivity. The compound 2-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine incorporates this vital scaffold. Understanding its basicity is therefore not an academic exercise; it is fundamental to predicting its behavior in biological systems. The pKa value governs its charge state at physiological pH, which in turn dictates its solubility, ability to cross cell membranes, and the very availability of the N-7 lone pair for target binding.
Core Physicochemical Properties
The fundamental identity and computed properties of the title compound are summarized below.
| Property | Value | Source |
| IUPAC Name | 2-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine | PubChem[4] |
| Synonyms | 7-Azaindole, 2-(4-methoxyphenyl)- | PubChem[4] |
| CAS Number | 139962-68-8 | PubChem[4] |
| Molecular Formula | C₁₄H₁₂N₂O | PubChem[4] |
| Molecular Weight | 224.26 g/mol | PubChem[4] |
| XLogP3 | 2.9 | PubChem[4] |
In-Depth Analysis of Basic Properties
Identification of the Primary Basic Center: N-7 vs. N-1
The 2-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine molecule contains two nitrogen atoms, but their contributions to the compound's basicity are vastly different.
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The Pyrrole Nitrogen (N-1): The lone pair of electrons on the N-1 atom is integral to the aromaticity of the five-membered pyrrole ring. These electrons are delocalized within the 6π-electron system that satisfies Hückel's rule. Protonation of this nitrogen would destroy the aromaticity, a highly unfavorable energetic event.[5][6] Consequently, the N-1 nitrogen is essentially non-basic.
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The Pyridine Nitrogen (N-7): In contrast, the lone pair on the N-7 atom resides in an sp² hybrid orbital, lying in the plane of the ring and orthogonal to the aromatic π-system.[7][8] These electrons are not involved in aromaticity and are therefore available to accept a proton. This makes the N-7 atom the primary basic center of the molecule.
The protonation equilibrium is thus localized exclusively at the N-7 position.
Caption: Protonation equilibrium at the N-7 position.
Quantitative Basicity (pKa)
| Compound | pKa (of Conjugate Acid) | Comments |
| Pyridine | 5.25 | Reference six-membered basic heterocycle. |
| Pyrrole | ~ -3.8 | Essentially non-basic due to aromaticity.[5] |
| 7-Azaindole | ~4.6 | The parent scaffold. A review cites this experimental value for the conjugate acid.[9] |
| 2-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine | ~4.8 - 5.2 (Estimated) | The electron-donating methoxy group is expected to increase basicity relative to the parent. |
Rationale for the pKa Estimation: The pKa of the conjugate acid of the parent 7-azaindole is approximately 4.6.[9] The title compound features a 4-methoxyphenyl group at the C-2 position. The methoxy (-OCH₃) group is a moderate electron-donating group (EDG) through resonance, increasing electron density throughout the fused aromatic ring system. This increased electron density makes the lone pair on the distal N-7 nitrogen more available for protonation, thereby increasing its basicity. Therefore, the pKa of 2-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine is expected to be slightly higher than that of unsubstituted 7-azaindole. An estimated pKa in the range of 4.8 to 5.2 is chemically sound.
pH-Dependent Solubility
The basicity of a compound is a primary driver of its aqueous solubility. For a basic compound like 2-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine, solubility is highly pH-dependent.
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At pH < pKa (e.g., pH 1-3 in the stomach): The compound will be predominantly protonated, existing as the cationic conjugate acid. This charged species is significantly more polar and will exhibit substantially higher aqueous solubility.
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At pH > pKa (e.g., pH 7.4 in the intestine and blood): The compound will exist primarily in its neutral, uncharged form. This form is more lipophilic and less water-soluble, but has better membrane permeability.
Studies have shown that azaindole scaffolds generally confer superior aqueous solubility compared to their indole counterparts, which is a key advantage in drug design.[1][10] The ability to form a soluble salt at low pH is critical for oral absorption.
Experimental Determination of pKa
The pKa can be accurately determined using several methods. 1H NMR titration is a particularly powerful technique as it can confirm the site of protonation simultaneously.
Detailed Protocol: pKa Determination by ¹H NMR Titration
This protocol outlines the steps for determining the pKa of the title compound in a mixed solvent system (e.g., D₂O/Methanol-d₄) to ensure solubility across the pH range.
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Preparation of Stock Solutions:
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Prepare a ~10 mM stock solution of 2-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine in a suitable deuterated solvent (e.g., Methanol-d₄).
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Prepare a series of aqueous buffer solutions in D₂O with pH values spanning the range of ~2 to ~8.
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Prepare standardized solutions of 0.1 M DCl in D₂O and 0.1 M NaOD in D₂O.
-
-
Sample Preparation:
-
In a series of NMR tubes, add a fixed aliquot of the compound's stock solution.
-
Add a fixed amount of an internal reference standard (e.g., DSS or TSP).
-
Add aliquots of the D₂O buffer solutions to each tube to create a series of samples with varying pH values.
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For points at the extremes of the titration, use the DCl or NaOD solutions.
-
-
NMR Data Acquisition:
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Acquire a ¹H NMR spectrum for each sample at a constant temperature (e.g., 298 K).
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
Measure the pH of each sample using a calibrated pH meter (correcting for the deuterium isotope effect if necessary).
-
Identify the chemical shifts (δ) of specific protons that are sensitive to the protonation state of the N-7 nitrogen. Protons H-6 and H-8 are expected to show the most significant downfield shift upon protonation due to the inductive effect of the positive charge.
-
Plot the chemical shift (δ) of a sensitive proton versus the measured pH.
-
Fit the resulting data to the Henderson-Hasselbalch equation (or a sigmoidal curve). The inflection point of the curve corresponds to the pKa value.
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Caption: Workflow for pKa determination via ¹H NMR titration.
Implications in Drug Development
Pharmacokinetics (ADME)
The estimated pKa of ~4.8-5.2 has direct consequences for the ADME profile of 2-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine.
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Absorption: The compound will be soluble in the acidic environment of the stomach (protonated form) and will transition to its more permeable neutral form in the higher pH of the small intestine, balancing solubility and permeability for effective oral absorption.
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Distribution: At the physiological pH of blood (7.4), the compound will be almost entirely in its neutral, lipophilic form (>99%), facilitating distribution into tissues and crossing cellular membranes, including potentially the blood-brain barrier.
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Formulation: The basic N-7 center allows for the formation of stable, crystalline salts (e.g., hydrochloride, mesylate). Salt forms often exhibit improved solubility, stability, and handling properties, which are critical for developing a viable drug product.
Pharmacodynamics (Target Engagement)
For kinase inhibitors, the protonation state at the target site is paramount. The ATP-binding pocket of kinases is a largely hydrophobic environment where the neutral form of the inhibitor is required for optimal binding. The pKa of ~4.8-5.2 ensures that at physiological pH (7.4), the N-7 nitrogen is unprotonated and its lone pair is fully available to act as a hydrogen bond acceptor with the backbone N-H of a hinge residue (e.g., Alanine or Cysteine) in the kinase. This interaction is often a cornerstone of the inhibitor's potency and selectivity. If the pKa were significantly higher (e.g., >8), a substantial fraction of the compound would be protonated at pH 7.4, rendering it incapable of forming this critical hydrogen bond and drastically reducing its biological activity.
Conclusion
2-(4-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic molecule whose utility in drug discovery is deeply rooted in its basic properties. The pyridine nitrogen, N-7, serves as the exclusive basic center, with an estimated pKa of its conjugate acid in the range of 4.8-5.2. This value represents a finely tuned balance, enabling aqueous solubility at low pH for absorption while ensuring the molecule is in its neutral, active form at physiological pH for membrane permeation and optimal target engagement. A thorough understanding and empirical validation of this pKa are essential steps in the rational design and development of drug candidates based on this valuable 7-azaindole scaffold.
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